molecular formula C19H19ClFN3O3 B2385081 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 1706124-71-1

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2385081
CAS No.: 1706124-71-1
M. Wt: 391.83
InChI Key: ARVJLXDTOAYYEO-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a bis-substituted oxalamide derivative characterized by:

  • N2-substituent: A 2-hydroxyethyl chain linked to a 1-methylindolin-5-yl moiety, contributing to hydrophilicity (via the hydroxyl group) and aromatic π-system interactions (via the indoline bicyclic structure).

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c1-24-7-6-11-8-12(2-5-16(11)24)17(25)10-22-18(26)19(27)23-13-3-4-15(21)14(20)9-13/h2-5,8-9,17,25H,6-7,10H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVJLXDTOAYYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological implications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common Name This compound
CAS Number 1706124-71-1
Molecular Formula C19H19ClFN3O3
Molecular Weight 391.8 g/mol

This oxalamide derivative features a chloro-substituted phenyl ring and a hydroxyl group, which contribute to its unique chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with the appropriate amine precursor.
  • Introduction of the Chloro-Fluorophenyl Group : Halogenation reactions are employed to introduce chloro and fluoro substituents onto the phenyl ring.
  • Attachment of the Indoline Moiety : The indoline structure is introduced through coupling reactions, ensuring the correct orientation and connectivity.

Biological Activity

Research into the biological activity of this compound suggests diverse potential therapeutic applications:

Anti-inflammatory Properties

The presence of hydroxyl groups in the structure may enhance hydrogen bonding interactions, potentially leading to anti-inflammatory effects. Compounds that share similar functional groups have been reported to inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic intervention in inflammatory diseases.

Enzyme Inhibition

The compound's ability to interact with various enzymes is a focus of ongoing research. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.

Case Studies and Research Findings

A review of related literature reveals several case studies that highlight the biological potential of oxalamides:

  • Study on Structural Analogues : Research on structurally similar compounds has shown promising results in reducing tumor size in xenograft models, demonstrating the relevance of structural modifications on biological efficacy.
  • Mechanism of Action : Investigations into the mechanism of action reveal that compounds with halogenated phenyl groups can enhance lipophilicity, improving cellular uptake and bioavailability.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption characteristics for oxalamides, indicating their potential as drug candidates.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key oxalamide derivatives and their structural distinctions:

Compound Name (Reference) N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-Chloro-4-fluorophenyl 2-Hydroxy-2-(1-methylindolin-5-yl)ethyl ~425 (estimated) Bicyclic indoline; hydroxyl group enhances solubility
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 350.1 (observed) Methoxy group improves lipophilicity; simpler aromatic side chain
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)-oxalamide 3-Chlorophenyl 4-Methoxyphenethyl 333.1 (observed) Lack of fluorine reduces electronegativity; similar N2 group
N1-(4-Chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)-oxalamide 4-Chlorophenyl Heterocyclic (thiazole/pyrrolidine) 408–478 (observed) Heterocycles may enhance target specificity (e.g., HIV entry inhibition)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)-oxalamide) 2,4-Dimethoxybenzyl Pyridin-2-ylethyl ~385 (estimated) Flavor agonist; methoxy/pyridyl groups aid receptor interaction

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility (e.g., S336 vs. 4-methoxyphenethyl derivatives). The target compound’s hydroxyl group may confer intermediate solubility relative to purely lipophilic analogs .
  • Stereochemical Complexity : Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)-oxalamide () exist as stereoisomer mixtures, complicating purification. The target compound’s indoline group introduces chirality, necessitating asymmetric synthesis .

Q & A

Q. Methodology :

  • ¹H/¹³C NMR : Analyze in DMSO-d₆ to confirm proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm for chloro-fluorophenyl, indoline protons at δ 2.8–3.5 ppm) and carbon signals (e.g., carbonyl carbons at ~160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 419.1) and isotopic pattern matching the molecular formula C₁₉H₁₈ClFN₂O₃ .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

Advanced: How to design experiments to determine its mechanism of action?

Q. Experimental Design :

  • Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs. Validate with Surface Plasmon Resonance (SPR) to measure binding affinity (KD values) .
  • Cellular Assays :
    • ELISA : Quantify inhibition of TNF-α or IL-6 in LPS-stimulated macrophages to assess anti-inflammatory activity.
    • Western Blotting : Evaluate phosphorylation status of signaling proteins (e.g., MAPK, Akt) .
  • Contradiction Analysis : If bioactivity varies across studies, compare assay conditions (e.g., cell lines, serum concentration) and compound purity (HPLC ≥95%) .

Advanced: How to analyze structure-activity relationships (SAR) when similar compounds show varied bioactivity?

Q. SAR Strategy :

  • Comparative Substituent Analysis :

    Substituent (R-group)Bioactivity (IC₅₀)Key Observation
    4-Methoxyphenethyl ()1.2 µM (Kinase X)Methoxy enhances solubility but reduces target affinity.
    2-Hydroxyethyl-indoline (Target Compound)0.8 µM (Kinase X)Hydroxyethyl improves membrane permeability.
    Chlorophenethyl ()2.5 µM (Kinase X)Bulky groups hinder binding pocket access.
  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and test in parallel assays. Use molecular dynamics simulations to assess steric/electronic effects .

Advanced: How to resolve discrepancies in reported solubility data affecting in vitro assays?

Q. Contradiction Resolution :

  • Solubility Profiling :
    • Solvent Screening : Test in DMSO, PBS (pH 7.4), and cell culture media with surfactants (e.g., 0.1% Tween-80). Measure via nephelometry .
    • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
  • Data Normalization : Report solubility as µg/mL under standardized conditions (temperature, pH) to enable cross-study comparisons .

Advanced: What computational methods are recommended to predict metabolic stability?

Q. Methodology :

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., indoline N-methyl group) .
    • Metabolite Identification : Perform LC-MS/MS on hepatocyte incubations. Compare fragmentation patterns with synthetic standards .

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